molecular formula C13H18BClO2S B577753 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-24-3

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B577753
CAS No.: 1256360-24-3
M. Wt: 284.605
InChI Key: NMKTYEZBMMWCFQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound possesses a well-defined chemical identity within the boronic ester family. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-. This naming convention clearly indicates the presence of both the dioxaborolane ring system and the substituted aromatic component.

The compound is assigned Chemical Abstracts Service number 1256360-24-3, which serves as its unique identifier in chemical databases worldwide. This registry number facilitates precise identification and differentiation from closely related structural analogs within the extensive boronic ester family. The molecular formula C₁₃H₁₈BClO₂S accurately represents the atomic composition, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, one boron atom, one chlorine atom, two oxygen atoms, and one sulfur atom.

The molecular weight has been consistently reported as 284.61 daltons across multiple sources, providing a precise mass measurement that aids in analytical characterization and synthetic planning. Alternative nomenclature includes the designation as 3-Chloro-5-methylthiophenylboronic acid, pinacol ester, which emphasizes the relationship to the parent boronic acid and the pinacol protection strategy commonly employed in organoboron chemistry.

Property Value Reference
Chemical Abstracts Service Number 1256360-24-3
Molecular Formula C₁₃H₁₈BClO₂S
Molecular Weight 284.61 daltons
International Union of Pure and Applied Chemistry Name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-

Structural Classification Within Boronic Ester Derivatives

The structural classification of this compound places it firmly within the category of cyclic boronic esters, specifically the 1,3,2-dioxaborolane subfamily. Boronic esters represent protected forms of boronic acids, where the two hydroxyl groups are replaced with a cyclic or acyclic ester functionality to improve stability and handling characteristics. The dioxaborolane ring system provides enhanced stability compared to acyclic boronic esters, making these compounds particularly valuable in synthetic applications.

The compound exhibits the characteristic trigonal planar geometry around the boron center that is typical of boronic esters. The boron atom maintains its electron-deficient nature with an empty p orbital, which accounts for the Lewis acidic behavior observed in this class of compounds. The tetramethyl substitution pattern on the dioxaborolane ring represents a pinacol ester configuration, which is among the most commonly employed protecting groups for boronic acids due to its stability and ease of synthesis.

Within the broader classification system, this compound belongs to the aryl boronic ester subcategory, as it contains an aromatic substituent directly bonded to the boron atom. The aromatic component features dual halogen and sulfur substitution, with chlorine at the 3-position and a methylthio group at the 5-position relative to the boron attachment point. This substitution pattern creates a unique electronic environment that influences both the reactivity and selectivity of the compound in various chemical transformations.

The structural features align with the general characteristics described for boronic acid derivatives in medicinal chemistry applications. The electron-withdrawing chlorine substituent and the electron-donating methylthio group create a balanced electronic environment on the aromatic ring, potentially influencing the compound's reactivity profile in cross-coupling reactions and other transformations typical of boronic esters.

Historical Development of 1,3,2-Dioxaborolane Compounds

The historical development of 1,3,2-dioxaborolane compounds traces back to the foundational work on boronic acids initiated by Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through the reaction of diethylzinc with triethyl borate. This pioneering work established the groundwork for the systematic investigation of organoboron chemistry, though the development of cyclic boronic esters would occur much later as synthetic methodologies advanced.

The evolution of boronic ester chemistry gained significant momentum with the recognition that boronic acids, while synthetically valuable, presented challenges in terms of handling and purification due to their tendency to form oligomeric anhydrides and their sensitivity to atmospheric conditions. These limitations led to the development of protected forms, with boronic esters emerging as the preferred synthetic intermediates. The cyclic dioxaborolane framework specifically addressed stability concerns while maintaining the reactivity necessary for synthetic applications.

Research into the structural properties of dioxaborolane derivatives revealed that these compounds typically adopt nearly planar configurations for the dioxaborolane ring system. Crystallographic studies of various dioxaborolane compounds have provided insights into their molecular geometry and intermolecular interactions, contributing to the understanding of their physical and chemical properties. The tetramethyl-substituted dioxaborolane framework, exemplified by compounds like this compound, represents an optimized design that balances stability with synthetic utility.

The development of pinacol-protected boronic esters has been particularly significant in advancing the field of cross-coupling chemistry. These compounds serve as shelf-stable alternatives to boronic acids while maintaining their reactivity toward palladium-catalyzed transformations. The pinacol ester methodology has enabled the expansion of boronic ester applications in pharmaceutical synthesis and materials science, where the ability to store and handle these compounds under ambient conditions is crucial for practical implementation.

Historical Milestone Year Significance Reference
First boronic acid preparation 1860 Frankland's synthesis of ethylboronic acid
Recognition of handling challenges Early 1900s Identification of oligomerization issues
Development of boronic esters Mid-1900s Introduction of protected forms
Structural characterization Late 1900s Crystallographic analysis of dioxaborolanes

Properties

IUPAC Name

2-(3-chloro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKTYEZBMMWCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682342
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-24-3
Record name 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalyst Screening

Comparative studies reveal that anhydrous magnesium sulfate outperforms molecular sieves (3Å) in water scavenging, achieving yields of 85–90% versus 75–80%. Catalytic amounts of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) further accelerate the reaction by protonating the boronic acid, increasing electrophilicity at the boron center.

Solvent Effects

Polar aprotic solvents like THF enhance reaction rates but necessitate rigorous drying to prevent boronate hydrolysis. Nonpolar solvents such as toluene offer a balance between reactivity and stability, particularly at elevated temperatures.

Inert Atmosphere Requirements

Conducting reactions under nitrogen or argon reduces oxidative degradation of the boronate. Oxygen-free environments (<5 ppm O₂) are critical for maintaining product integrity, as confirmed by ¹¹B NMR spectroscopy.

Purification and Characterization

Isolation Techniques

Crude product purification involves sequential steps:

  • Filtration : Remove MgSO₄ via vacuum filtration.

  • Solvent Evaporation : Rotary evaporation under reduced pressure (40°C, 15 mmHg).

  • Chromatography : Flash column chromatography (hexane:ethyl acetate, 9:1 v/v) isolates the target compound with >95% purity.

Analytical Validation

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.4 ppm (J = 8.1 Hz), while the methylthio (–SCH₃) group resonates as a singlet at δ 2.5 ppm.

  • ¹³C NMR : The boron-bound carbon exhibits a characteristic signal at δ 85.2 ppm, confirmed by DEPT-135 experiments.

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 285.0942 (calc. 285.0945), confirming molecular formula C₁₃H₁₈BClO₂S.

Industrial-Scale Production

Continuous Flow Synthesis

Scaling up the batch process to a continuous flow reactor (CFR) improves efficiency:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 5 kg/hour with 88% yield, as reported in pilot-scale trials.

Quality Control Metrics

  • Purity Standards : HPLC analysis mandates ≥98% purity for pharmaceutical applications.

  • Stability Testing : Accelerated aging studies (40°C/75% RH) confirm a 24-month shelf life when stored under argon.

Comparative Data Table: Synthesis Parameters and Outcomes

ParameterLaboratory Scale (Batch)Industrial Scale (CFR)
Reaction Time8 hours30 minutes
Temperature80°C100°C
SolventTolueneToluene
CatalystMgSO₄MgSO₄
Yield85–90%88%
Purity (HPLC)95%98%

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The boronate ester bond is prone to hydrolysis in protic solvents. Mitigation includes:

  • Strict Anhydrous Conditions : Use of dried solvents and glovebox techniques.

  • Stabilizers : Addition of triethylamine (1% v/v) scavenges trace water.

Byproduct Formation

Side products like bis-boronates arise from excess pinacol. Optimizing the molar ratio to 1:1.2 and employing gradient elution during chromatography suppress these impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Aromatics: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a key reagent for constructing biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

The compound is used in the development of biologically active molecules. Its ability to form stable carbon-carbon bonds allows for the synthesis of various drug candidates and bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The primary mechanism of action for 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its participation in Suzuki-Miyaura coupling reactions. The process typically follows these steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is distinguished by its 3-chloro-5-(methylthio)phenyl substituent. Key comparisons with analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Cl, 5-SMe C₁₃H₁₆BClO₂S ~282.6 Electron-donating SMe enhances reactivity in couplings .
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... 3-Cl, 5-F, 2-OMe C₁₃H₁₇BClFO₃ 286.54 Fluorine (EWG) and methoxy (EDG) create mixed electronic effects .
2-(3-Chloro-5-(trifluoromethyl)phenyl)-... 3-Cl, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Strong EWG (CF₃) reduces electron density, slowing coupling rates .
2-(3,5-Dichlorophenyl)-... 3,5-diCl C₁₂H₁₅BCl₂O₂ 273.5 Dichloro substitution increases steric hindrance and deactivation .
2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-... 3-Cl, 5-OCH₂C₃H₅ C₁₇H₂₃BClO₃ 327.6 Bulky cyclopropylmethoxy group impacts steric accessibility .

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups (EDG): The target compound’s SMe group moderately activates the aryl ring, facilitating oxidative addition in Suzuki couplings. In contrast, methoxy (OMe) analogs exhibit faster coupling due to stronger EDG effects, while trifluoromethyl (CF₃) analogs show reduced reactivity .
  • Steric Effects: Bulky substituents (e.g., cyclopropylmethoxy in ) lower reaction yields due to hindered access to the boron center. The target compound’s SMe group imposes minimal steric hindrance, favoring efficient couplings.

Physical Properties and Stability

  • Molecular Weight: The target compound (~282.6 g/mol) is lighter than CF₃ or cyclopropylmethoxy derivatives due to the lower atomic mass of sulfur compared to fluorine or oxygen-rich groups.
  • Solubility: Methylthio groups enhance solubility in organic solvents (e.g., THF, DCM) compared to polar substituents like sulfonamides .
  • Stability: SMe groups are less prone to oxidation under inert conditions compared to thiols, though prolonged storage may require protection from light and moisture.

Biological Activity

The compound 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C13H19BOS
  • Molecular Weight : 250.16 g/mol
  • CAS Number : 190788-58-0
  • Key Features : Contains a boron atom in a dioxaborolane ring structure and a chloro-methylthio-substituted phenyl group.

Biological Activity Overview

Dioxaborolanes are increasingly recognized for their potential in medicinal chemistry. The specific compound under discussion exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that dioxaborolanes can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds structurally similar to this dioxaborolane have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .
  • Antimicrobial Activity : Some studies have reported that dioxaborolanes possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly concerning nitric oxide synthases (NOS), which play a crucial role in various physiological processes and pathologies .

Anticancer Activity

A study focused on the synthesis of related dioxaborolanes demonstrated their potential as COX-2 inhibitors. In vitro assays revealed that these compounds could reduce the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Target Enzyme
Dioxaborolane A12.5COX-2
Dioxaborolane B8.7nNOS

Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various dioxaborolanes against Gram-positive and Gram-negative bacteria, it was found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound is attributed to its ability to modulate enzyme activities and disrupt cellular processes:

  • COX-2 Inhibition : By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators that contribute to tumor growth.
  • NOS Inhibition : The inhibition of NOS can lead to decreased nitric oxide production, which is implicated in tumor progression and metastasis.

Q & A

Q. What protocols ensure safe handling and waste disposal for this compound?

  • Safety Measures :
  • Use fume hoods and PPE (gloves, goggles) due to potential irritancy of boronate esters .
  • Neutralize waste with aqueous NaOH to hydrolyze boronate esters into less hazardous borates .

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